molecular formula C9H10N2S B13406845 2-Methylsulfanyl-1,4-dihydroquinazoline

2-Methylsulfanyl-1,4-dihydroquinazoline

Cat. No.: B13406845
M. Wt: 178.26 g/mol
InChI Key: HDLNONWNIUHXLP-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-1,4-dihydroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-1,4-dihydroquinazoline typically involves the reaction of anthranilic acid derivatives with sulfur-containing reagents. One common method includes the refluxing of anthranilic acid with acetic anhydride in the presence of a sulfur source . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-1,4-dihydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Methylsulfanyl-1,4-dihydroquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-1,4-dihydroquinazoline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-methylsulfanyl-1,4-dihydroquinazoline

InChI

InChI=1S/C9H10N2S/c1-12-9-10-6-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11)

InChI Key

HDLNONWNIUHXLP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NCC2=CC=CC=C2N1

Origin of Product

United States

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